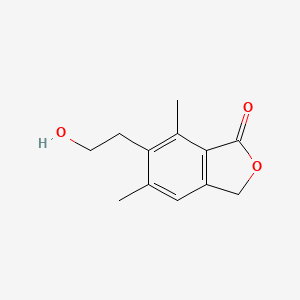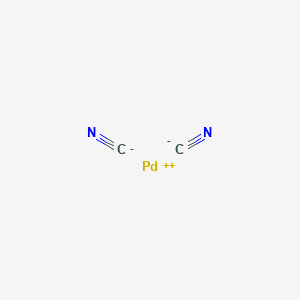
palladium(2+);dicyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium(2+);dicyanide, also known as palladium(II) dicyanide, is an inorganic compound with the chemical formula Pd(CN)₂. It appears as a pale grey powder and is a coordination polymer. This compound was the first palladium compound isolated in pure form. It was discovered by W. H. Wollaston in 1804 during his attempts to produce pure platinum metal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium(2+);dicyanide can be synthesized by adding mercuric cyanide to a solution prepared by dissolving impure platinum in aqua regia. This process precipitates palladium cyanide, which is then ignited to recover palladium metal .
Industrial Production Methods
In industrial settings, this compound is produced by reacting palladium salts with cyanide ions under controlled conditions. The reaction typically involves the use of palladium chloride and sodium cyanide, resulting in the formation of this compound and sodium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions
Palladium(2+);dicyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to palladium metal.
Substitution: This compound can undergo substitution reactions where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines can replace the cyanide ligands under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal.
Substitution: Palladium complexes with different ligands.
Scientific Research Applications
Palladium(2+);dicyanide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of palladium(2+);dicyanide involves its ability to form coordination complexes with various ligands. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination reactions, making it a versatile catalyst in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and ligands used .
Comparison with Similar Compounds
Similar Compounds
- Platinum(2+);dicyanide
- Nickel(2+);dicyanide
- Copper(2+);dicyanide
Uniqueness
Palladium(2+);dicyanide is unique due to its high affinity for cyanide ions and its ability to form stable coordination complexes. It has a higher formation constant compared to similar compounds, making it a more effective catalyst in various reactions .
Properties
Molecular Formula |
C2N2Pd |
|---|---|
Molecular Weight |
158.45 g/mol |
IUPAC Name |
palladium(2+);dicyanide |
InChI |
InChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2 |
InChI Key |
XDASSWBZWFFNPX-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)
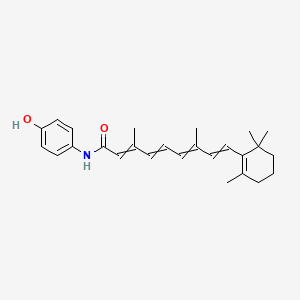
![2-Isobutyl-6-methyl-1H-benzo[d]imidazole](/img/structure/B12432481.png)
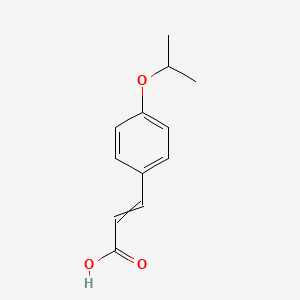
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
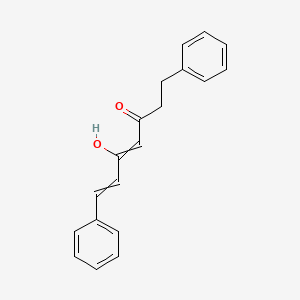
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
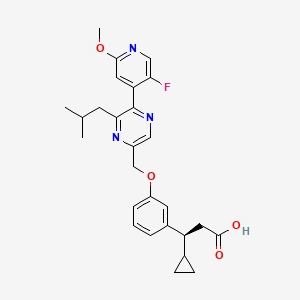
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

